molecular formula C14H13FO2 B3039966 4-Fluoro-2-(4-methoxybenzyl)phenol CAS No. 1426-54-6

4-Fluoro-2-(4-methoxybenzyl)phenol

Cat. No. B3039966
Key on ui cas rn: 1426-54-6
M. Wt: 232.25 g/mol
InChI Key: IMXDWZHGVUZVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369220B1

Procedure details

To a stirred solution of 23.66 g of 95% sodium hydride (0.94 mol) in 600 mL of dry toluene was added 100.0 g of 4-fluorophenol (0.89 mol) at 0° C. The mixture was stirred at 90° C. for 1 hour until gas evolution stopped. The mixture was cooled down to room temperature and a solution of 139.71 g of 3-methoxybenzyl chloride (0.89 mol) in 400 mL of dry toluene was added. After refluxing for 24 hours, the mixture was cooled to room temperature and quenched with 500 mL of water. The organic layer was separated, dried over MgSO4, and concentrated under high vacuum. The remaining starting materials were removed by distillation. The crude dark red oil was filtered through a layer of 1 L of silica gel with neat hexane to yield 53.00 g (25.6%) of the product as a pink solid: 1H NMR (CDCl3) d 3.79 (s, 3H), 3.90 (s, 2H), 4.58 (s, 1H), 6.70-6.74 (m, 1H), 6.79-6.88 (m, 4H), 7.11-7.16 (m, 2H)
Quantity
23.66 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
139.71 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
25.6%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)CCl.[C:21]1(C)C=CC=CC=1>>[F:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([CH2:21][C:18]2[CH:19]=[CH:20][C:13]([O:12][CH3:11])=[CH:14][CH:15]=2)[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
23.66 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
600 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
139.71 g
Type
reactant
Smiles
COC=1C=C(CCl)C=CC1
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 1 hour until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 500 mL of water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
The remaining starting materials were removed by distillation
FILTRATION
Type
FILTRATION
Details
The crude dark red oil was filtered through a layer of 1 L of silica gel with neat hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)O)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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